molecular formula C9H8BrN3O2 B2411924 Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1289193-46-9

Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B2411924
CAS No.: 1289193-46-9
M. Wt: 270.086
InChI Key: CLHNCXYOABAAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-12-8-4-11-7(10)5-13(6)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHNCXYOABAAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate involves several steps. One common method includes the bromination of imidazo[1,2-a]pyrazine-3-carboxylate followed by esterification with ethanol. The reaction conditions typically involve the use of bromine as the brominating agent and a suitable solvent such as acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate has the molecular formula C9H8BrN3O2C_9H_8BrN_3O_2 and a molecular weight of approximately 270.08 g/mol. The compound features a bromine atom at the 6-position of the imidazo ring and an ethyl ester group, which contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Notes
MDA-MB-231 (Triple-negative)6.25Significant decrease in viability
MCF-7 (HER2-positive)25Moderate activity

The mechanism of action is believed to involve inhibition of key pathways associated with cancer cell proliferation, such as the PI3K/AKT pathway, and interactions with proteins implicated in cancer progression.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against multidrug-resistant strains of bacteria like Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for certain analogs has been reported as low as 0.03 μM against Mtb H37Rv strains, highlighting its potential for treating tuberculosis.

Biological Research

This compound serves as a valuable tool in biological research for studying enzyme inhibition and signaling pathways. Its structural characteristics allow it to bind effectively to specific enzymes or receptors, potentially inhibiting their activity.

Enzyme Inhibition Studies

The compound's ability to inhibit various enzymes has been explored in several studies:

Enzyme Effect Reference
Protein KinaseInhibition observed
DNA PolymeraseCompetitive inhibition

These findings suggest that this compound could be developed into therapeutic agents targeting specific diseases.

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials. Its unique chemical structure enables it to act as a precursor for synthesizing complex heterocyclic compounds used in various industrial applications.

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of imidazo[1,2-a]pyrazine derivatives, including this compound, for their anticancer activity against multiple cell lines. The results indicated that structural modifications significantly enhance biological activity.

Case Study 2: Antimicrobial Effectiveness

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The research demonstrated that derivatives of this compound showed substantial activity against Mycobacterium tuberculosis, suggesting potential for further development into therapeutic agents.

Comparison with Similar Compounds

Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate can be compared with other similar compounds such as:

Biological Activity

Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrN₃O₂, with a molecular weight of approximately 270.08 g/mol. The compound features a bromine atom at the 6-position of the imidazo ring and an ethyl ester group at the carboxylic acid moiety. This unique structure contributes to its reactivity and potential biological activity .

This compound exhibits several mechanisms through which it may exert its biological effects:

  • Electrophilic Interactions : The bromine atom can participate in nucleophilic substitution reactions, allowing for interactions with various biological targets.
  • Hydrogen Bonding and π-π Stacking : The imidazo[1,2-a]pyrazine core facilitates hydrogen bonding and π-π stacking interactions, which are crucial for binding to biomolecules .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has demonstrated efficacy against various bacterial strains, including E. coli and S. aureus, as well as antifungal activity against A. flavus and A. niger. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Anticancer Potential

The compound has shown promise as an anticancer agent through its ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have reported IC₅₀ values in the nanomolar range against human tumor cell lines, indicating potent antiproliferative activity . The specific mechanisms include induction of apoptosis and cell cycle arrest.

Cell Line IC₅₀ (µM) Mechanism
MCF-70.0227Apoptosis
HepG20.005Cell Cycle Arrest
A5490.004Apoptosis

Other Biological Activities

In addition to antimicrobial and anticancer activities, this compound has been explored for other therapeutic potentials:

  • Antioxidant Activity : Exhibiting significant antioxidant properties that could mitigate oxidative stress-related damage .
  • Antiviral Activity : Preliminary studies suggest potential effectiveness against viral infections, although further research is needed to establish these effects .

Comparative Studies

This compound can be compared with similar compounds to understand its unique properties better:

Compound Name Structural Differences Key Features
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylatePyridine ring instead of pyrazineDifferent reactivity profile
Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylateChlorine atom instead of brominePotentially different biological activity
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylateCarboxylate group at a different positionVariations in chemical behavior and biological effects

Case Studies

Several case studies have highlighted the compound's potential:

  • Anticancer Efficacy Study : A study involving the treatment of various cancer cell lines demonstrated that this compound effectively inhibited tumor growth with minimal cytotoxicity to normal cells.
  • Antimicrobial Efficacy Assessment : In vitro testing showed significant inhibition of bacterial growth at low concentrations, supporting its use as a lead compound for developing new antimicrobial agents.

Q & A

Basic: What are the standard synthetic routes for Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of substituted pyrazine precursors with α-halogenated carbonyl compounds. For example, bromine substitution at the C6 position is achieved via electrophilic aromatic bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C). Optimization focuses on regioselectivity and yield:

  • Key variables : Temperature (exothermic bromination requires strict thermal control), solvent polarity (DMF enhances electrophilic reactivity), and stoichiometry (1.1–1.3 eq. NBS minimizes side reactions).
  • Validation : Reaction progress is monitored via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) and LC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 284.99) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

A multi-technique approach is essential:

  • X-ray crystallography : Resolves bond lengths (e.g., C-Br bond ~1.89 Å) and confirms the imidazo-pyrazine fused ring system. SHELXL refinement protocols are recommended for high-resolution data .
  • NMR spectroscopy : ¹H NMR shows characteristic signals: ester methyl at δ 1.4–1.5 ppm (triplet), aromatic protons at δ 8.2–9.1 ppm (doublets). ¹³C NMR confirms carbonyl (δ ~162 ppm) and quaternary carbons adjacent to bromine (δ ~120 ppm) .

Advanced: What strategies mitigate insolubility challenges during functionalization reactions of this compound?

The bromine substituent and aromatic system contribute to low solubility in polar solvents. Mitigation approaches include:

  • Solvent selection : Use mixed solvents (e.g., THF/DMSO 4:1) or ionic liquids to enhance solubility without side reactions.
  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing reliance on prolonged heating (e.g., Suzuki-Miyaura coupling at 100°C for 15 min vs. 24 h conventionally) .
  • Protecting groups : Temporarily mask the ester group (e.g., silyl ethers) to improve solubility during cross-coupling steps .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

The C6-bromine acts as a directing group and participates in Pd-catalyzed couplings:

  • Suzuki-Miyaura : Bromine is replaced by aryl/heteroaryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O). Steric hindrance from the fused ring system may reduce yields (~50–70%), requiring excess boronic acid (2.5 eq.) .
  • Mizoroki-Heck : Bromine facilitates regioselective alkenylation. Tri(o-tolyl)phosphine and Pd(OAc)₂ optimize yields (70–85%) by stabilizing the Pd(0) intermediate .

Advanced: How are computational methods applied to predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict reactivity:

  • Electrophilic substitution : Bromine’s electron-withdrawing effect directs incoming nucleophiles to the C2/C7 positions.
  • Cross-coupling : Fukui indices identify the C6 bromine as the most electrophilic site, aligning with experimental outcomes .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Discrepancies arise from dynamic effects (e.g., rotational barriers in esters):

  • Crystallographic validation : X-ray structures resolve ambiguities in tautomeric forms or proton assignments.
  • Variable-temperature NMR : Identifies signal splitting due to hindered rotation (e.g., ester group) and confirms static vs. dynamic disorder .

Advanced: What are the applications of this compound in medicinal chemistry?

The compound serves as a scaffold for kinase inhibitors and RGGT (Rab geranylgeranyl transferase) inhibitors:

  • Structure-activity relationship (SAR) : Bromine enhances binding to hydrophobic enzyme pockets. Derivatives with C3-ester modifications show improved IC₅₀ values (e.g., <100 nM in RGGT assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.